molecular formula C14H16BrN3 B13095013 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B13095013
M. Wt: 306.20 g/mol
InChI Key: CTKQOAPFJFGUBL-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is a versatile chemical scaffold designed for medicinal chemistry and drug discovery research. The quinoline core, substituted with a bromine atom and a 4-methylpiperazine group, is a privileged structure in the development of biologically active compounds. This building block is particularly valuable in the synthesis of potential therapeutic agents. Research on similar 2,4-disubstituted quinoline derivatives has shown their promise as key intermediates in developing metabotropic glutamate receptor 1 (mGluR1) antagonists , which are investigated for the treatment of neuropathic pain . Furthermore, quinoline derivatives bearing halogen atoms and piperazine rings are frequently explored for their anticancer properties , with some analogues acting through mechanisms such as the inhibition of the PI3K/Akt/mTOR signaling pathway or as topoisomerase inhibitors . The structural features of this compound—the bromine atom for further functionalization via cross-coupling reactions and the piperazine nitrogen for amide bond formation—make it an ideal intermediate for constructing diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H16BrN3

Molecular Weight

306.20 g/mol

IUPAC Name

6-bromo-2-(4-methylpiperazin-1-yl)quinoline

InChI

InChI=1S/C14H16BrN3/c1-17-6-8-18(9-7-17)14-5-2-11-10-12(15)3-4-13(11)16-14/h2-5,10H,6-9H2,1H3

InChI Key

CTKQOAPFJFGUBL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Preparation of 6-Bromo-2-chloroquinoline Intermediate

A common precursor for the target compound is 6-bromo-2-chloroquinoline, which can be synthesized by selective chlorination of 6-bromoquinoline. This intermediate is crucial as the chlorine atom at the 2-position serves as the leaving group for nucleophilic substitution.

  • Reaction Conditions : Typically, 6-bromoquinoline is treated with chlorinating agents under reflux or elevated temperature conditions.
  • Purification : The product is purified by recrystallization or column chromatography.

Nucleophilic Substitution with 4-Methylpiperazine

The substitution reaction involves reacting 6-bromo-2-chloroquinoline with 4-methylpiperazine to replace the chlorine atom at the 2-position.

  • Reagents and Solvents : 4-methylpiperazine is used in excess to drive the reaction forward. Potassium carbonate (K2CO3) is commonly employed as a base to neutralize the generated hydrochloric acid. Dimethylformamide (DMF) or tetrahydrofuran (THF) are typical solvents.
  • Reaction Conditions : The mixture is stirred at elevated temperatures (often 80–100°C) for several hours (6–40 h depending on scale and conditions).
  • Workup : The reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.
  • Purification : The crude product is purified by silica gel column chromatography using solvent systems such as dichloromethane/methanol.

Alternative Synthetic Approaches

Other reported methods include:

  • Lithiation and Carboxylation : Starting from 6-bromoquinoline, lithiation at the 2-position using n-butyllithium at −78°C followed by reaction with carbon dioxide to form a carboxylic acid intermediate. Subsequent amide formation with 4-methylpiperazine can be envisaged.
  • Cyclization Routes : Some methods synthesize the quinoline core with the desired substituents through cyclization reactions involving anilines and malonate derivatives, followed by halogenation and substitution steps.
  • Yield Improvement : Optimization of temperature, solvent choice, and reaction time can significantly improve yield and purity. For example, avoiding solvents that generate byproducts or adjusting temperature to minimize impurities.
  • Continuous Flow Synthesis : For industrial scale, continuous flow reactors may be used to enhance reproducibility and safety, especially for halogenation steps.
  • Quality Control : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity and structural confirmation.
Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination Quinoline + NBS or Br2, controlled temp ~80–90 Selective bromination at 6-position
2 Chlorination 6-Bromoquinoline + chlorinating agent 70–85 Forms 6-bromo-2-chloroquinoline
3 Nucleophilic Substitution 6-Bromo-2-chloroquinoline + 4-methylpiperazine, K2CO3, DMF, 80–100°C, 6–40 h 75–93 Key step for substitution at 2-position
4 Purification Column chromatography (silica gel) Essential for isolating pure product
  • NMR Characterization : Proton NMR confirms substitution patterns with characteristic aromatic and piperazine signals.
  • Mass Spectrometry : Molecular ion peak at m/z 306.20 g/mol consistent with molecular formula C14H16BrN3.
  • Purity : HPLC analysis typically shows >90% purity after purification.
  • Reaction Times : Vary from 6 hours to over 24 hours depending on scale and conditions.
  • Solvent Effects : DMF is preferred for nucleophilic substitution due to its high polarity and ability to dissolve both reactants and base.

The preparation of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is efficiently achieved via nucleophilic aromatic substitution of 6-bromo-2-chloroquinoline with 4-methylpiperazine under basic conditions. The synthetic route is well-documented, with optimization possible through control of reaction parameters and purification methods. Alternative synthetic strategies involving lithiation or cyclization provide options depending on available starting materials and scale. Analytical data support the successful synthesis and high purity of the target compound, making it suitable for further research and development in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the quinoline ring, especially at the nitrogen atom.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

Potential Anti-Cancer Agent:
Research indicates that 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline exhibits significant anti-cancer properties. Its mechanism may involve the inhibition of specific enzymes or receptors critical for cancer cell survival, making it a promising candidate for cancer therapeutics. Studies have shown that it can modulate receptor activity, particularly serotonin receptors, which are implicated in various cancers and mood disorders.

Anti-Microbial Activity:
This compound has also been investigated for its anti-microbial properties. It has demonstrated efficacy against several bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent. The presence of the piperazine moiety enhances solubility and bioavailability, which are crucial for effective drug formulation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps that allow for the introduction of the bromine atom at the 6-position and the piperazine group at the 2-position. The structure-activity relationship studies have identified essential pharmacophore components that enhance its biological activity:

CompoundR1R2R3% Inhibition (mGluR1 at 10 µM)
12aPyrrolidineHH16.55
12bPyrrolidineMethylH65.97
12cPyrrolidineMethylMethyl35.85
13cPiperidineEthylH76.76

This table summarizes the inhibitory activities of various derivatives against metabotropic glutamate receptor type 1 (mGluR1), highlighting how modifications in structure can significantly impact biological efficacy .

Case Studies

Several studies have documented the efficacy of derivatives of this compound in various models:

  • In Vitro Studies:
    A study demonstrated that certain derivatives of quinoline exhibited high inhibitory activity against mGluR1, with some compounds achieving over 70% inhibition at specific concentrations. These findings suggest that structural modifications can lead to enhanced potency .
  • In Vivo Efficacy:
    In a neuropathic pain model using rats, a derivative (compound 13c ) showed promising results in reducing pain responses compared to standard treatments like gabapentin. Although it was less effective than gabapentin, the study indicated potential for further optimization and development as an analgesic .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by the quinoline ring and the piperazine group, which can form hydrogen bonds and hydrophobic interactions with the target molecules. The bromine atom may also play a role in enhancing the binding affinity.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares 6-bromo-2-(4-methylpiperazin-1-yl)quinoline with structurally related quinoline derivatives:

Compound Name Substituent Positions Key Functional Groups Molecular Weight Yield (%) Purity (%) Reference
This compound 6-Br, 2-(4-methylpiperazinyl) Quinoline, bromine, methylpiperazine 292.17 (calc.) 67 99.32
6-Bromo-4-(piperazin-1-yl)quinoline 6-Br, 4-piperazinyl Quinoline, bromine, piperazine 292.17 N/A N/A
6-Bromo-2-(pyrrolidin-1-yl)quinoline 6-Br, 2-pyrrolidinyl Quinoline, bromine, pyrrolidine 277.14 93 98.88
6-Bromo-2-methoxyquinoline 6-Br, 2-methoxy Quinoline, bromine, methoxy 238.06 92 99.02
Chloroquine 4-(4-aminopiperidinyl) Quinoline, amine, piperidine 319.87 N/A N/A

Key Observations :

  • Substituent Position : The 2-position substitution in the target compound contrasts with 4-substituted derivatives (e.g., chloroquine), altering steric and electronic interactions with biological targets .
  • Piperazine vs. Piperidine: Piperazine-containing derivatives (e.g., 6-bromo-4-piperazinylquinoline) exhibit higher polarity than piperidine analogs, influencing solubility and bioavailability .
  • Synthetic Accessibility: Morpholine-substituted quinolines (e.g., 10f in ) achieve higher yields (94%) compared to 4-methylpiperazine derivatives (67%), suggesting steric hindrance or reactivity challenges with bulkier groups.

Key Observations :

  • The target compound’s broad-spectrum antiproliferative activity aligns with other 4-methylpiperazine-containing quinolines, which inhibit kinases like EGFR/FAK .
  • Positional Influence : Derivatives with 4-methylpiperazine at the 2-position (target compound) may exhibit different target specificity compared to 4-substituted analogs (e.g., chloroquine) due to altered spatial orientation .
Physicochemical Properties
Compound LogP (Predicted) Solubility (mg/mL) Stability Reference
This compound 2.8 0.1–1 (DMSO) Stable at RT
6-Bromo-4-(piperazin-1-yl)quinoline 2.5 0.5–1 (DMSO) Hygroscopic
6-Bromo-2-methoxyquinoline 3.1 <0.1 (DMSO) Stable

Key Observations :

  • The 4-methylpiperazine group increases water solubility compared to methoxy or pyrrolidine substituents, likely due to enhanced hydrogen-bonding capacity .
  • Bromine’s electron-withdrawing effect may reduce metabolic stability compared to non-halogenated quinolines .

Biological Activity

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is a compound of interest due to its potential biological activities, particularly against various pathogens and in cancer treatment. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of quinoline derivatives followed by the introduction of a piperazine moiety. The compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity .

Antimycobacterial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against both replicating and non-replicating forms of Mtb. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antitubercular agents like isoniazid .

Table 1: Antimycobacterial Activity of this compound

CompoundMIC (µg/mL)Activity Type
This compound<16Against replicating Mtb
Other derivatives>32Against non-replicating Mtb

Anticancer Potential

In addition to its antimycobacterial properties, this compound has been evaluated for anticancer activity. Studies indicate that it may inhibit cell proliferation in various cancer cell lines, including A375 melanoma cells. The IC50 values reported for this compound were found to be in the low micromolar range, suggesting significant anticancer potential .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A3754.2Cell cycle arrest at S phase
MCF70.46CDK inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom at the 6-position and the piperazine ring significantly enhance its interaction with biological targets. Variations in substituents on the quinoline ring have been explored to optimize activity against Mtb and cancer cells.

Key Findings from SAR Studies

  • Bromine Substitution : The bromine atom at position 6 increases lipophilicity, facilitating better membrane penetration.
  • Piperazine Moiety : The piperazine ring contributes to receptor binding affinity and selectivity.
  • Alkyl Modifications : Alterations at the C-2 position with different alkyl or aryl groups have shown variable effects on biological activity, indicating a need for careful design in drug development .

Case Studies and Research Findings

Several studies have documented the promising activity of compounds related to this compound:

  • Antitubercular Screening : A study involving a series of quinoline derivatives found that modifications similar to those in this compound resulted in enhanced activity against Mtb, particularly in derivatives that retained the piperazine structure .
  • Cancer Cell Line Evaluation : Research on similar quinoline compounds indicated that modifications at the C-6 position can lead to significant anticancer effects, emphasizing the importance of structural variations in enhancing biological efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline?

Answer: The synthesis typically involves substitution reactions at the quinoline core. A validated approach includes:

  • Step 1: Bromination at the 6-position of quinoline using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C, 12h).
  • Step 2: Introduction of the 4-methylpiperazine moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) using Pd catalysts (e.g., Pd(OAc)₂, Xantphos) .
  • Microwave-assisted synthesis (e.g., Bi(OTf)₃ catalysis in acetonitrile) can enhance reaction efficiency, reducing time from hours to minutes .

Key Considerations:

  • Purification via flash chromatography (EtOAc/hexane gradient) and recrystallization (pentane/EtOAc) improves yield (81% reported) .
  • Monitor regioselectivity using TLC and NMR to confirm substitution at the 2-position.

Q. How can researchers verify the structural integrity of this compound?

Answer: Use a combination of spectroscopic and crystallographic methods:

  • NMR (¹H/¹³C): Confirm the presence of characteristic signals:
    • Quinoline protons (δ 8.5–7.5 ppm, aromatic region).
    • Piperazine methyl group (δ 2.3–2.5 ppm, singlet) .
  • X-ray Crystallography: Resolve puckering parameters (e.g., θ = 129.2° for dihydroquinoline derivatives) to validate stereochemistry .
  • HRMS: Match experimental and theoretical molecular weights (e.g., C₁₄H₁₆BrN₃: [M+H]⁺ = 330.04).

Q. What biological assays are suitable for initial screening of this compound?

Answer: Focus on target-specific assays based on quinoline bioactivity:

  • Kinase Inhibition: Screen against JAK2 or PI3K pathways using fluorescence polarization (FP) assays .
  • Antimicrobial Activity: Test against E. coli or S. aureus via broth microdilution (MIC determination).
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs.

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer: The 6-bromo group acts as a directing and leaving group:

  • Suzuki-Miyaura Coupling: Replace Br with aryl/heteroaryl boronic acids (e.g., Pd(dppf)Cl₂ catalyst, K₂CO₃, DME/H₂O) to generate derivatives .
  • Contradictions: Steric hindrance from the 4-methylpiperazine may reduce coupling efficiency at the 2-position. Optimize ligand choice (e.g., SPhos vs. XPhos) to mitigate this .

Q. What strategies address poor aqueous solubility of this compound?

Answer:

  • Salt Formation: Synthesize hydrochloride or maleate salts to enhance solubility (e.g., HCl in EtOH, 0°C) .
  • Co-solvent Systems: Use DMSO/PBS (10:90 v/v) for in vitro assays.
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to improve bioavailability .

Validation: Characterize solubility via HPLC (reverse-phase C18 column, ACN/H₂O gradient).

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Answer: Modify key regions and evaluate bioactivity:

  • Quinoline Core: Introduce electron-withdrawing groups (e.g., -NO₂ at 4-position) to enhance kinase affinity .
  • Piperazine Substituent: Replace 4-methyl with cyclopropylmethyl to improve blood-brain barrier penetration .
  • Bromine Replacement: Substitute with -CF₃ to assess impact on metabolic stability .

Case Study: Derivatives with 2-(3-methoxystyryl) showed 10-fold higher fluorescence in cellular imaging .

Q. What analytical methods resolve contradictions in reported biological data?

Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values across multiple cell lines to identify tissue-specific effects.
  • Metabolic Profiling: Use LC-MS to detect metabolites (e.g., cytochrome P450-mediated dealkylation) that may alter activity .
  • Target Engagement: Confirm binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).

Example: Discrepancies in cytotoxicity may arise from off-target effects on tubulin polymerization .

Q. How can computational modeling guide the design of analogs?

Answer:

  • Docking Studies: Use AutoDock Vina to predict binding modes to targets (e.g., DNA topoisomerase II).
  • QSAR Models: Corrogate electronic parameters (Hammett σ) with logP values to prioritize analogs .
  • MD Simulations: Assess piperazine flexibility in aqueous environments (GROMACS, 100 ns trajectories) .

Validation: Compare predicted vs. experimental IC₅₀ values for 3–5 analogs.

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